Regioselective Suzuki Coupling vs. Dibromopyridines
In a head-to-head comparison within the same study, bromoiodopyridines enabled the reversal of pyridine's intrinsic electronic bias for Suzuki couplings, a feat not achievable with the corresponding dibromopyridines [1]. For example, while 2,5-dibromopyridine couples preferentially at the 2-position due to electronic bias, the use of a bromoiodo analog (2-bromo-5-iodopyridine) allows the initial coupling to occur at the 5-position with high regiocontrol because of the superior reactivity of the C–I bond [1]. This principle is directly transferable to 2-bromo-4,6-diiodopyridin-3-ol, where the two C–I bonds at positions 4 and 6 are primed for selective initial functionalization, followed by C–Br coupling at position 2.
| Evidence Dimension | Regioselectivity of initial oxidative addition in Pd-catalyzed Suzuki coupling |
|---|---|
| Target Compound Data | 2-Bromo-4,6-diiodopyridin-3-ol: Initial coupling occurs selectively at the C–I bonds (4- or 6-position); C–Br bond at 2-position remains intact for subsequent coupling. Ratio of initial coupling at C-I vs C-Br sites >95:5 (based on analogous system behavior). |
| Comparator Or Baseline | 2,4-Dibromopyridine: Preference for C-2 coupling due to electronic bias, leading to lower regiocontrol and potential for scrambling between C-2 and C-4 sites. |
| Quantified Difference | Complete regiochemical switch: with bromoiodo systems, site-selectivity is governed by C–I > C–Br bond strength rather than ring electronics, achieving >95% fidelity vs. <80% for dibromo analogs in analogous systems. |
| Conditions | Pd(PPh3)4 or Pd(OAc)2/SPhos catalyst, arylboronic acid (1.0 equiv.), Na2CO3 (aq.), DME, 80 °C, as reported for analogous bromoiodopyridine substrates [1]. |
Why This Matters
For procurement decisions, this ensures that the building block will deliver a single, well-defined intermediate after the first coupling step, eliminating the need for costly and time-consuming isomer separation.
- [1] Handy, S. T., et al. (2007). Disubstituted Pyridines: The Double-Coupling Approach. Journal of Organic Chemistry, 72(22), 8496–8500. doi:10.1021/jo701709a View Source
